molecular formula C19H30BNO4 B15280970 tert-Butyl (2,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate

tert-Butyl (2,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate

Cat. No.: B15280970
M. Wt: 347.3 g/mol
InChI Key: KCKWMWCUXMTSKB-UHFFFAOYSA-N
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Description

tert-Butyl (2,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate: is a complex organic compound with significant applications in various fields of chemistry and industry. This compound is known for its unique structural features, which include a tert-butyl group, a dimethylphenyl group, and a dioxaborolane moiety. These structural elements contribute to its reactivity and versatility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate typically involves multiple steps. One common method includes the borylation of a suitable precursor, such as an aryl halide, using a palladium catalyst and a boron reagent like bis(pinacolato)diboron. The reaction conditions often require a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl (2,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate is used as a building block for the synthesis of more complex molecules. Its ability to undergo cross-coupling reactions makes it valuable in the construction of biaryl and heteroaryl compounds .

Biology and Medicine: Its structural features can be modified to create derivatives with specific biological activities .

Industry: In the industrial sector, this compound is used in the production of advanced materials, such as polymers and electronic components. Its reactivity and stability make it suitable for various manufacturing processes .

Mechanism of Action

The mechanism of action of tert-Butyl (2,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate involves its ability to participate in chemical reactions through the boron moiety. The boron atom can form covalent bonds with other atoms, facilitating the formation of new chemical structures. In cross-coupling reactions, the palladium catalyst activates the boron moiety, allowing it to react with aryl or vinyl halides to form new carbon-carbon bonds .

Comparison with Similar Compounds

Uniqueness: The uniqueness of tert-Butyl (2,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate lies in its combination of functional groups, which provides a balance of reactivity and stability. This makes it a versatile compound for various applications in chemical synthesis and industrial processes .

Properties

Molecular Formula

C19H30BNO4

Molecular Weight

347.3 g/mol

IUPAC Name

tert-butyl N-[2,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate

InChI

InChI=1S/C19H30BNO4/c1-12-11-15(21-16(22)23-17(3,4)5)13(2)10-14(12)20-24-18(6,7)19(8,9)25-20/h10-11H,1-9H3,(H,21,22)

InChI Key

KCKWMWCUXMTSKB-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2C)NC(=O)OC(C)(C)C)C

Origin of Product

United States

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